molecular formula C33H35N5O6 B11434841 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11434841
M. Wt: 597.7 g/mol
InChI Key: HSNZDRXJBZPSMP-UHFFFAOYSA-N
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Description

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a piperidine ring, and a benzoate ester, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the quinazolinone core, the attachment of the piperidine ring, and the esterification of the benzoate group. Common reagents used in these reactions include benzylamine, piperidine, and various acylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the molecule, enhancing its chemical diversity.

Scientific Research Applications

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylpiperazine: A compound with a similar piperidine ring structure.

    Methyl-2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside: A synthetic sugar compound with a different core structure but similar ester functionality.

Uniqueness

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of a quinazolinone core, a piperidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H35N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40)

InChI Key

HSNZDRXJBZPSMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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